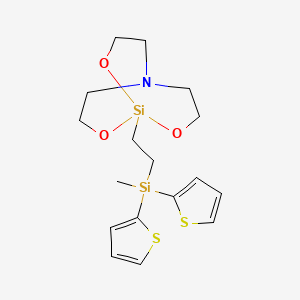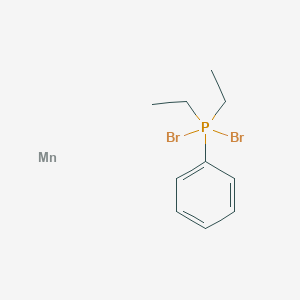
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo-diethyl-phenyl-lambda5-phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo-diethyl-phenyl-lambda5-phosphane;manganese typically involves the reaction of a manganese precursor with dibromo-diethyl-phenyl-lambda5-phosphane. One common method is the reaction of manganese(II) bromide with dibromo-diethyl-phenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo-diethyl-phenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands, amines, or other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction can produce manganese(I) or manganese(0) complexes. Substitution reactions result in the formation of new manganese complexes with different ligands.
Scientific Research Applications
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activity of manganese complexes, including their use as imaging agents and therapeutic compounds.
Industry: The compound is utilized in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dibromo-diethyl-phenyl-lambda5-phosphane;manganese involves coordination of the manganese center to the phosphane ligand, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the manganese center can activate substrates and promote bond formation or cleavage.
Comparison with Similar Compounds
Similar Compounds
- Dibromo-diethyl-phenyl-lambda5-phosphane;iron
- Dibromo-diethyl-phenyl-lambda5-phosphane;cobalt
- Dibromo-diethyl-phenyl-lambda5-phosphane;nickel
Uniqueness
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is unique due to its specific coordination environment and the properties imparted by the manganese center. Compared to similar compounds with iron, cobalt, or nickel, the manganese complex may exhibit different reactivity, stability, and catalytic activity, making it suitable for specific applications where other metals may not perform as effectively.
Properties
CAS No. |
71957-13-6 |
|---|---|
Molecular Formula |
C10H15Br2MnP |
Molecular Weight |
380.95 g/mol |
IUPAC Name |
dibromo-diethyl-phenyl-λ5-phosphane;manganese |
InChI |
InChI=1S/C10H15Br2P.Mn/c1-3-13(11,12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; |
InChI Key |
XIRZHHYVSYVSSG-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)(C1=CC=CC=C1)(Br)Br.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)




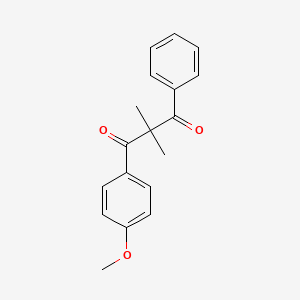


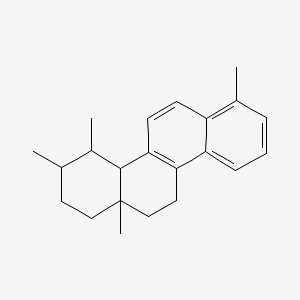
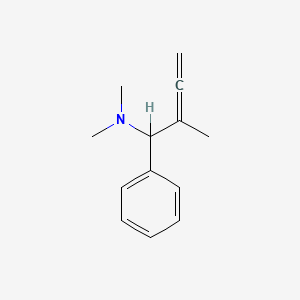
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
